Carbonic Anhydrase Inhibitory Potency Comparison with Closest 6-Sulfonamide Analogs
In a 2025 ACS Omega study, a panel of thiazole-methylsulfonyl derivatives was evaluated against human carbonic anhydrase isoforms. The 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide exhibited an IC50 value of 28 µM against the target enzyme, representing a significant potency advantage over the des-fluoro analog (IC50 >100 µM) and the 4-methoxy analog (IC50 149 ± 43 µM) [1][2]. This positions the 4-fluoro derivative as the most potent member within the specific subset tested.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM |
| Comparator Or Baseline | Des-fluoro analog (Compound 1): IC50 >100 µM; 4-Methoxy analog (Compound 5e): IC50 = 149 ± 43 µM |
| Quantified Difference | >3.5-fold improvement over the des-fluoro analog; >5.3-fold improvement over the 4-methoxy analog |
| Conditions | In vitro enzymatic assay, specific isoform under standardized conditions |
Why This Matters
The 4-fluoro substituent is critical for maintaining low-micromolar potency; its removal leads to near-complete loss of activity, making the fluorinated compound essential for research targeting this enzyme.
- [1] Maryam Z, Işık A, Bağcı ER, et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2025;10(13):13583-13594. View Source
- [2] J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. View Source
